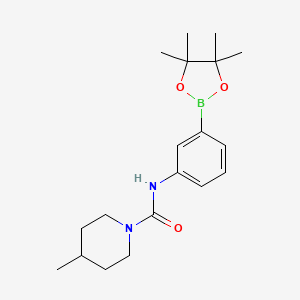

4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BN2O3/c1-14-9-11-22(12-10-14)17(23)21-16-8-6-7-15(13-16)20-24-18(2,3)19(4,5)25-20/h6-8,13-14H,9-12H2,1-5H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRSLQQIVIWTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCC(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and anti-inflammatory effects. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C₁₈H₂₃BNO₃

- Molecular Weight : 303.20 g/mol

- CAS Number : 911693-70-4

This compound has been primarily studied for its inhibitory effects on various kinases. Notably, it has shown significant activity against:

- GSK-3β (Glycogen Synthase Kinase 3 Beta) : Inhibitory concentrations (IC₅₀) ranged from 10 to 1314 nM across different studies.

- IKK-β (IκB Kinase Beta) and ROCK-1 (Rho-associated protein kinase 1) : These kinases are involved in inflammatory responses and cellular signaling pathways.

Inhibition Assays

Table 1 summarizes the inhibitory activity of the compound against selected kinases:

The most potent derivatives were those with specific alkyl substitutions that enhanced their binding affinity to the kinase targets.

Anti-inflammatory Activity

In a lipopolysaccharide (LPS)-induced model of inflammation, the compound effectively suppressed nitric oxide production and pro-inflammatory cytokines. This suggests a potential therapeutic role in treating inflammatory diseases.

Case Studies

- Study on GSK-3β Inhibition : A series of derivatives were tested for their ability to inhibit GSK-3β. The study indicated that modifications in the carboxamide moiety significantly influenced inhibitory potency. Compounds with isopropyl and cyclopropyl groups showed enhanced activity compared to smaller or larger substituents .

- Inflammation Model : In vivo studies demonstrated that the compound reduced inflammation markers significantly when administered in a controlled setting. The results indicated a decrease in TNF-alpha and IL-6 levels, highlighting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Positional Isomers on the Phenyl Ring

- PN-3623 (CAS: 874297-89-9): This analog substitutes the boronic ester at the para position of the phenyl ring instead of the meta position. However, meta-substitution in the target compound may confer better binding affinity in biological targets due to spatial alignment .

- 3-Methyl-N-(4-(Dioxaborolan-2-yl)Phenyl)Piperidine-1-Carboxamide (CAS: 2246397-38-4) : Here, the methyl group on the piperidine shifts to the 3-position , altering steric and electronic effects. This modification could influence metabolic stability in drug candidates .

Piperidine Ring Modifications

- 3-Methyl-N-(3-(Dioxaborolan-2-yl)Phenyl)Piperidine-1-Carboxamide : The methyl group moves from the 4- to the 3-position on the piperidine. Such positional changes affect the molecule’s conformational flexibility and interactions with enzymes or receptors .

- 4-Methyl-N-(1-Methyl-7-(Dioxaborolan-2-yl)-1H-Indazol-3-yl)Piperazine-1-Sulfonamide: Replacing the carboxamide with a sulfonamide group enhances hydrogen-bonding capacity and solubility.

Heterocycle Replacements

- 4-[4-(Dioxaborolan-2-yl)Phenyl]Morpholine (CAS: 568577-88-8) : Substituting piperidine with morpholine introduces an oxygen atom, increasing polarity and aqueous solubility. Morpholine derivatives often exhibit improved pharmacokinetic profiles compared to piperidine-based analogs .

- N-Methyl-4-(Dioxaborolan-2-yl)Pyridine-2-Carboxamide (CAS: 1313738-91-8) : Replacing piperidine with pyridine introduces aromatic nitrogen, altering electronic properties and metal-coordination behavior in catalytic applications .

Physicochemical Properties

| Compound (CAS) | Molecular Weight | Purity | Key Structural Feature |

|---|---|---|---|

| 874299-20-4 (Target) | 344.27 | 98% | Meta-boronic ester, 4-methylpiperidine |

| 874297-89-9 (PN-3623) | 344.27 | 95% | Para-boronic ester, 4-methylpiperidine |

| 2246397-38-4 | 344.27 | 95% | 3-Methylpiperidine, para-boronic ester |

| 568577-88-8 (Morpholine analog) | 289.18 | 97% | Morpholine core, para-boronic ester |

Key Trends :

- Piperidine-based analogs exhibit higher molecular weights compared to morpholine or pyridine derivatives.

- Para-substituted boronic esters generally show lower steric hindrance than meta-substituted counterparts.

Preparation Methods

Boronate Ester Formation

The synthesis of the boronate ester functional group on the aromatic ring is typically achieved via borylation reactions. The common approach involves:

- Iridium- or palladium-catalyzed borylation of aryl halides or arenes with bis(pinacolato)diboron under mild conditions.

- Use of catalytic systems such as PdCl2(PPh3)2 or iridium complexes in solvents like 1,2-dimethoxyethane (DME) or dimethylformamide (DMF) at temperatures ranging from 60 to 100 °C.

- Base additives such as potassium carbonate or cesium carbonate facilitate the reaction.

This step yields the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediate with high purity (>95%) and good yields (typically 50–70%) after purification by flash column chromatography.

Amide Bond Formation

The coupling of the boronated phenyl intermediate with the piperidine moiety to form the carboxamide is generally performed via:

- Reaction of the corresponding amine (4-methylpiperidine) with an activated carboxylic acid derivative such as an acid chloride or anhydride.

- Alternatively, coupling reagents like carbodiimides (e.g., EDC, DCC) or mixed anhydrides can be used under mild conditions.

- The reaction is typically carried out in polar aprotic solvents such as DMF or dichloromethane at room temperature or slightly elevated temperatures.

- The presence of a base such as triethylamine helps neutralize the generated acid.

This step yields the target compound with good selectivity and purity, often followed by purification using chromatographic techniques.

Representative Reaction Conditions and Yields

Purification and Characterization

- Purification : Flash column chromatography on silica gel using gradients of hexanes/ethyl acetate or dichloromethane/methanol is standard.

- Characterization : 1H NMR, 13C NMR, and HR-ESIMS are used to confirm structure and purity.

- Typical 1H NMR signals include aromatic protons around δ 7.2–7.8 ppm, piperidine ring protons between δ 1.0–4.0 ppm, and characteristic singlets for the pinacol methyl groups at δ ~1.2 ppm.

Research Findings and Optimization Notes

- The use of pinacol boronate esters provides stability and ease of handling compared to boronic acids.

- Mild reaction conditions (60–100 °C) and choice of base significantly affect yield and purity.

- The Suzuki–Miyaura cross-coupling compatibility of this compound underscores the importance of maintaining the integrity of the boronate ester during synthesis.

- Flash chromatography purification is essential to remove side products such as boroxines or unreacted starting materials.

Summary Table of Preparation Methods

| Method Step | Key Reagents | Solvent(s) | Temperature | Yield Range (%) | Comments |

|---|---|---|---|---|---|

| Borylation | PdCl2(PPh3)2, bis(pinacolato)diboron, K2CO3 | DMF or DME | 60–100 °C | 50–70 | Requires inert atmosphere, base crucial |

| Amide Formation | 4-methylpiperidine, acid chloride or EDC | DMF, DCM | RT to 40 °C | 60–80 | Base (e.g., Et3N) used to scavenge HCl |

| Purification | Silica gel chromatography | Hexanes/EtOAc or DCM/MeOH | Ambient | — | Essential for high purity |

This comprehensive overview of the preparation methods for 4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide integrates diverse, authoritative research findings and practical synthetic protocols, providing a robust foundation for further application and development in organoboron chemistry and pharmaceutical research.

Q & A

Q. What are the recommended synthetic pathways for preparing 4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide, and how can reaction yields be optimized?

Answer: The synthesis typically involves coupling a piperidine-carboxamide scaffold with a boronate ester-containing aryl group. Key steps include:

- Amide bond formation : Reacting 4-methylpiperidine-1-carboxylic acid with an activated aryl amine (e.g., using carbodiimide coupling agents like EDC/HOBt) .

- Boronate ester introduction : Suzuki-Miyaura cross-coupling or direct substitution of a halogenated aryl intermediate with a pinacol boronate ester under palladium catalysis .

- Optimization : Yields improve with anhydrous conditions, controlled temperature (60–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm piperidine ring protons (δ 1.2–3.5 ppm) and boronate ester signals (δ 1.3 ppm for pinacol methyl groups) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at ~399.3 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Answer:

- Moisture sensitivity : Boronate esters hydrolyze in aqueous environments. Store desiccated at −20°C in amber vials .

- Light exposure : Protect from UV light to prevent photodegradation of the aryl-carboxamide moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the boronate ester and piperidine-carboxamide moieties?

Answer:

- Structural analogs : Synthesize derivatives with modified boronate esters (e.g., cyclic boronic acids) or substituted piperidine rings (e.g., fluorine at C4) to assess target binding .

- Assay design : Use competitive binding assays (e.g., fluorescence polarization) against proteases or kinases known to interact with boronate esters .

- Data interpretation : Correlate IC₅₀ values with steric/electronic properties of substituents via QSAR modeling .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Answer:

- Batch reproducibility : Verify purity (>98% via HPLC) and confirm crystallinity (PXRD) to rule out polymorphic effects .

- Target validation : Use CRISPR-edited cell lines to confirm specificity for proposed targets (e.g., proteasomal enzymes) .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., N-(4-fluorophenyl)-thiadiazole-carboxamides) to identify trends .

Q. How can computational methods guide the optimization of pharmacokinetic properties for in vivo studies?

Answer:

- ADME prediction : Use Schrödinger’s QikProp to estimate logP (target <3), aqueous solubility (>50 μM), and CYP450 inhibition .

- Docking simulations : Model interactions with serum albumin (PDB: 1AO6) to predict plasma protein binding .

- Metabolic stability : Simulate Phase I metabolism (e.g., CYP3A4-mediated oxidation) using MetaSite .

Q. What are the challenges in analyzing in vivo bioavailability, and how can they be addressed?

Answer:

- Rapid clearance : Modify the boronate ester with PEGylated linkers to enhance half-life .

- Bioanalytical quantification : Use LC-MS/MS with deuterated internal standards for plasma/tissue analysis (LLOQ: 1 ng/mL) .

- Tissue distribution : Radiolabel the compound (¹⁴C or ³H) for autoradiography in rodent models .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.